N,N'-propane-1,3-diylbis[5-(3-hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carboxamide]
Overview
Description
N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] is a complex organic compound with a unique structure that includes thiophene rings and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] typically involves multi-step organic reactions. The process begins with the preparation of the thiophene carboxamide intermediates, followed by the introduction of the 3-hydroxy-3-methyl-1-butyn-1-yl groups. The final step involves the coupling of these intermediates with 1,3-propanediyl bisamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The thiophene rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl and thiophene groups may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,3-propanediylbis[3,5-di-tert-butyl-4-hydroxyhydrocinnamamide]
- N,N’-1,3-propanediylbis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionamide]
Uniqueness
N,N’-1,3-propanediylbis[5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-thiophenecarboxamide] is unique due to the presence of both hydroxyl and thiophene groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-N-[3-[[5-(3-hydroxy-3-methylbut-1-ynyl)thiophene-2-carbonyl]amino]propyl]thiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-22(2,28)12-10-16-6-8-18(30-16)20(26)24-14-5-15-25-21(27)19-9-7-17(31-19)11-13-23(3,4)29/h6-9,28-29H,5,14-15H2,1-4H3,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTJDXDTUWYCEJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#CC1=CC=C(S1)C(=O)NCCCNC(=O)C2=CC=C(S2)C#CC(C)(C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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